molecular formula C16H13NO7 B1677004 Nitroaspirin CAS No. 175033-36-0

Nitroaspirin

Número de catálogo B1677004
Número CAS: 175033-36-0
Peso molecular: 331.28 g/mol
Clave InChI: IOJUJUOXKXMJNF-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Nitroaspirin, also known as NCX 4016, is a nitric oxide (NO) donor and a nitro-derivative of Aspirin . It combines with Aspirin to inhibit cyclooxygenase . Nitroaspirin has antithrombotic and anti-platelet properties and acts as a direct and irreversible inhibitor of COX-1 . It causes significant induction of cell cycle arrest and apoptosis in Cisplatin-resistant human ovarian cancer cells via down-regulation of EGFR/PI3K/STAT3 signaling and modulation of Bcl-2 family proteins .


Molecular Structure Analysis

The molecular structure of Nitroaspirin is represented by the formula C16H13NO7 . Its molecular weight is 331.28 .

Aplicaciones Científicas De Investigación

1. Anti-inflammatory and Antithrombotic Properties

Nitroaspirins, combining COX inhibitory activity with NO release, exhibit significant anti-inflammatory and antithrombotic effects. They have been shown to interfere with pathological processes through distinct mechanisms, including inhibiting platelet aggregation and smooth muscle cell proliferation, and have superior antithrombotic activity compared to aspirin (del Soldato, Sorrentino, & Pinto, 1999). In animal studies, nitroaspirin reduced restenosis and showed better efficacy in reducing platelet thromboembolism and intimal thickening compared to aspirin and clopidogrel combinations (Momi, Pitchford, Alberti, Minuz, del Soldato, & Gresele, 2005).

2. Gastrointestinal Safety

NCX-4016, a nitric oxide-releasing derivative of aspirin, has been found to maintain antiplatelet activity while significantly reducing gastrointestinal damage. In a clinical study, NCX-4016 demonstrated minimal gastric and duodenal toxicity compared to aspirin, highlighting its potential as a safer anti-inflammatory agent (Fiorucci, Santucci, Gresele, Maffei Faccino, del Soldato, & Morelli, 2003).

3. Anticancer Mechanism

Nitric oxide-donating aspirin (NO-ASA) has emerged as a promising agent for cancer prevention. It has been shown to S-nitrosylate signaling proteins, such as p53, β-catenin, and NF-κB, in colon cancer cells, suggesting a potential mechanism for inhibiting cancer cell growth (Williams, Ji, Ouyang, Kopelovich, & Rigas, 2011).

4. Neuroprotective Effects

Nitroaspirin and similar compounds have shown potential in reducing brain inflammation caused by chronic conditions. Studies indicate that these compounds can attenuate brain inflammation, as observed in the reduced density and reactive state of microglial cells (Hauss-Wegrzyniak, Willard, Soldato, Pepeu, & Wenk, 1999).

5. Nitric Oxide Release and Distribution

Studies on nitric oxide release from nitroaspirin, particularly NCX 4016, have shown the formation of nitrosylhemoglobin as an index of NO release. These findings emphasize the potential of nitroaspirins in releasing and distributing NO in the body, offering therapeutic benefits in various conditions (Carini, Aldini, Stefani, Orioli, & Facino, 2001).

Safety And Hazards

Nitroaspirin may be harmful if swallowed . It is advised to wash skin thoroughly after handling and not to eat, drink or smoke when using this product . If swallowed, it is recommended to call a poison center or doctor if you feel unwell .

Direcciones Futuras

A study found that giving nitroglycerin 10 minutes after Aspirin was associated with a reduction in subjective pain scores, as well as a reduced need for additional nitroglycerin or opioids . Future prospective trials examining the timing of Aspirin vs. nitroglycerin are needed to confirm these findings .

Propiedades

IUPAC Name

[3-(nitrooxymethyl)phenyl] 2-acetyloxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO7/c1-11(18)23-15-8-3-2-7-14(15)16(19)24-13-6-4-5-12(9-13)10-22-17(20)21/h2-9H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOJUJUOXKXMJNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=CC=C1C(=O)OC2=CC=CC(=C2)CO[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60938618
Record name 3-((Nitrooxy)methyl)phenyl 2-(acetyloxy)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60938618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Nitroaspirin

CAS RN

175033-36-0
Record name 3-(Nitroxymethyl)phenyl 2-acetoxybenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175033-36-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nitroaspirin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0175033360
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nitroaspirin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12445
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 3-((Nitrooxy)methyl)phenyl 2-(acetyloxy)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60938618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NCX-4016
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EH04H13L6B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Nitroaspirin
Reactant of Route 2
Nitroaspirin
Reactant of Route 3
Reactant of Route 3
Nitroaspirin
Reactant of Route 4
Reactant of Route 4
Nitroaspirin
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Nitroaspirin
Reactant of Route 6
Reactant of Route 6
Nitroaspirin

Citations

For This Compound
771
Citations
OA Al‐Swayeh, RH Clifford… - British journal of …, 2000 - Wiley Online Library
… However, whilst the effect of nitroaspirin on gastrointestinal … no systematic assessment of the ability of nitroaspirin vis-à-vis … To this end, we have now compared the ability of nitroaspirin …
Number of citations: 106 bpspubs.onlinelibrary.wiley.com
C De Santo, P Serafini, I Marigo… - Proceedings of the …, 2005 - National Acad Sciences
Active suppression of tumor-specific T lymphocytes can limit the immune-mediated destruction of cancer cells. Of the various strategies used by tumors to counteract immune attacks, …
Number of citations: 354 www.pnas.org
S Momi, SC Pitchford, PF Alberti… - Thrombosis and …, 2005 - thieme-connect.com
… to compare the combination of nitroaspirin plus clopidogrel with … and more effectively by nitroaspirin plus clopidogrel (-56%, p< … was inhibited maximally by nitroaspirin plus clopidogrel. …
Number of citations: 48 www.thieme-connect.com
S Fiorucci, P Del Soldato - Digestive and Liver Disease, 2003 - Elsevier
Nitric oxide-releasing aspirins are new chemical entities obtained by adding a nitric oxide-releasing moiety to aspirin. NCX-4016 is the prototype of this family of molecules. NCX-4016 …
Number of citations: 75 www.sciencedirect.com
M Carini, G Aldini, M Orioli, A Piccoli, G Rossoni… - Life Sciences, 2004 - Elsevier
The metabolic fate of nitric oxide (NO) released from nitroaspirin, benzoic acid, 2-(acetyloxy)-3-[(nitrooxy)methyl]phenyl ester (NCX 4016), the lead compound of a new class of NO-…
Number of citations: 49 www.sciencedirect.com
M Carini, G Aldini, R Stefani, M Orioli… - Journal of pharmaceutical …, 2001 - Elsevier
Electron spin resonance (ESR) spectroscopy was applied for the unequivocal detection/quantitation of nitric oxide (NO) as nitrosylhemoglobin (HbFe(II)NO) released from nitroaspirin, …
Number of citations: 73 www.sciencedirect.com
M Carini, G Aldini, M Orioli, A Piccoli, P Tocchetti… - … of pharmaceutical and …, 2004 - Elsevier
The metabolic fate of nitric oxide (NO) released from nitroaspirin, benzoic acid, 2-(acetyloxy)-3-[(nitrooxy)methyl]phenyl ester (NCX 4016), the lead compound of a new class of NO-…
Number of citations: 33 www.sciencedirect.com
T Corazzi, M Leone, R Maucci, L Corazzi… - Journal of Pharmacology …, 2005 - ASPET
… In the study of the kinetics of inhibition by nitroaspirin, we also tested the competition with the reversible inhibitor indomethacin and with salicylic acid, the product of aspirin …
Number of citations: 35 jpet.aspetjournals.org
K Kashfi, B Rigas - Biochemical and biophysical research communications, 2007 - Elsevier
NO-donating aspirin (NO-ASA) is a promising anticancer drug. We studied the contribution of NO-ASA’s components (ASA, NO-releasing moiety, and spacer linking them) to its effect. …
Number of citations: 77 www.sciencedirect.com
NL Parinandi, A Sharma, TD Eubank… - Antioxidants & Redox …, 2007 - liebertpub.com
We recently reported that NCX-4016, a derivative of aspirin containing a nitro moiety that releases nitric oxide (NO) in a sustained fashion in biologic systems, is a potent cytotoxic agent …
Number of citations: 26 www.liebertpub.com

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.